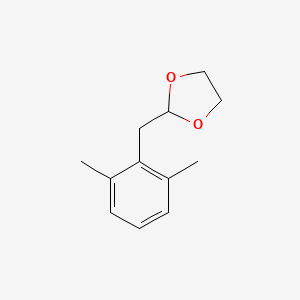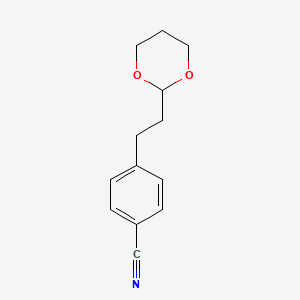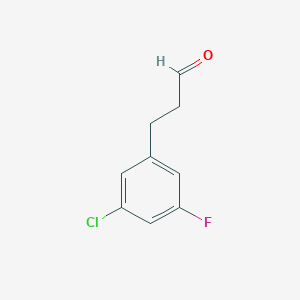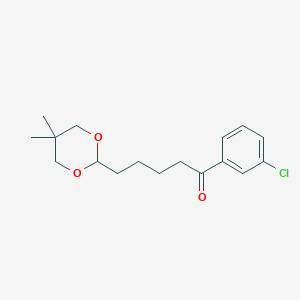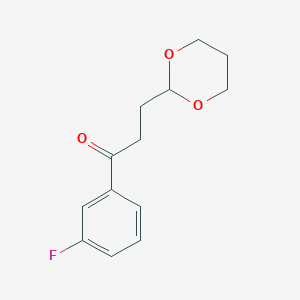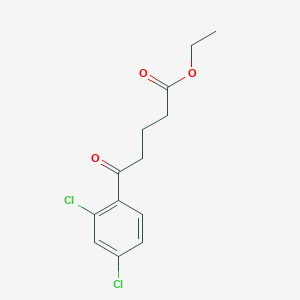
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ester, amine, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also studied.科学的研究の応用
Degradation Studies in Wastewater Treatment
Research by Sun and Pignatello (1993) identified transient products during the mineralization of 2,4-Dichlorophenoxyacetic acid, a related compound to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, using advanced oxidation processes for wastewater treatment. This study offers insights into the degradation pathways and potential environmental impacts of similar compounds (Yunfu. Sun & J. Pignatello, 1993).
Anticancer Evaluation
Kattimani et al. (2013) explored the in vitro anticancer action of novel derivatives similar to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate against various human tumor cell lines, indicating potential applications in cancer research (P. Kattimani et al., 2013).
Synthesis of Aryl Derivatives
Lee et al. (1998) described the synthesis of aryl derivatives including 2,4-dichlorophenyl ketones, demonstrating the chemical versatility and potential for developing new compounds with varied applications (J. J. Lee et al., 1998).
Development of Regioselective Compounds
Research by Machado et al. (2011) on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, through a regioselective process, highlights the chemical engineering aspects and potential industrial applications of compounds structurally related to Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate (P. Machado et al., 2011).
Structural Analysis for Chemical Design
Bachechi et al. (1995) conducted a structural analysis of a derivative of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, providing a foundation for understanding the molecular structure and designing new compounds with specific properties (F. Bachechi et al., 1995).
Peroxide Formation and Ringclosure Studies
Cubbon and Hewlett (1968) investigated the formation of organic peroxides from reactions involving similar esters, providing insights into the reactivity and potential applications of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate in organic synthesis (R. Cubbon & C. Hewlett, 1968).
Safety And Hazards
This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining the compound’s LD50, its potential for causing cancer (carcinogenicity), and its effects on reproduction (reproductive toxicity). The compound’s physical hazards, such as flammability and reactivity, are also studied.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask!
特性
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNMRSCENRBGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645746 |
Source


|
| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898777-97-4 |
Source


|
| Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

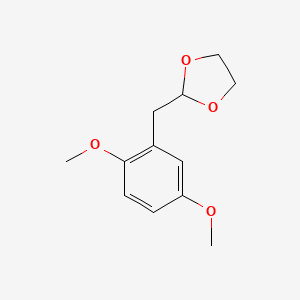
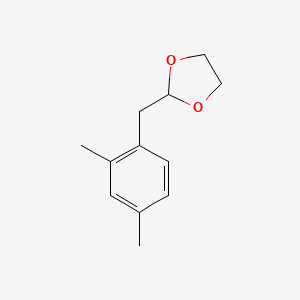
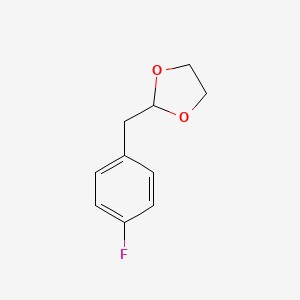
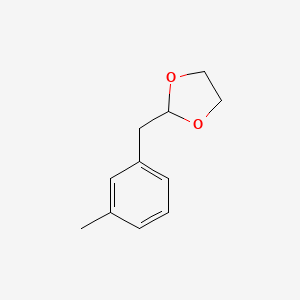
![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)
